![molecular formula C9H8N2O2 B1592887 4-Methoxy-1H-indazole-3-carbaldehyde CAS No. 898747-12-1](/img/structure/B1592887.png)
4-Methoxy-1H-indazole-3-carbaldehyde
Overview
Description
4-Methoxy-1H-indazole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white to light yellow crystalline powder with a molecular formula of C9H8N2O2.
Scientific Research Applications
Synthetic Approaches
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The strategies for synthesizing these compounds include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Medicinal Applications
Indazole compounds have been applied in producing various biologically active compounds. These include:
- Antihypertensive agents : These are drugs used to treat high blood pressure .
- Anticancer agents : These are drugs used to combat cancer .
- Antidepressant agents : These are medications used to treat depression .
- Anti-inflammatory agents : These are drugs used to reduce inflammation .
- Antibacterial agents : These are drugs used to treat bacterial infections .
Inhibitors
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
HIV Protease Inhibitors
Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .
Serotonin Receptor Antagonists
Indazole fragments have been used in the production of serotonin receptor antagonists .
Aldol Reductase Inhibitors
Indazole fragments have been used in the production of aldol reductase inhibitors .
Acetylcholinesterase Inhibitors
Indazole fragments have been used in the production of acetylcholinesterase inhibitors .
Drug Development
The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or li\uE103ciguat, and more indazole-based drugs are currently under development .
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which 4-methoxy-1h-indazole-3-carbaldehyde is a part of, have been shown to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
For instance, in the case of 1H-indazole-3-amine, a related structure, it has been demonstrated that it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
It’s known that indazole derivatives play a role in the treatment of diseases such as cancer, which are induced by kinases like chk1, chk2, and sgk .
Result of Action
For instance, a specific 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .
Action Environment
It’s known that the synthesis of indazole derivatives can be influenced by environmental factors such as the presence of catalysts and solvents .
properties
IUPAC Name |
4-methoxy-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(5-12)11-10-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJETWNRKPYWGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NNC(=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646576 | |
Record name | 4-Methoxy-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898747-12-1 | |
Record name | 4-Methoxy-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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